Caroverin

Übersicht

Beschreibung

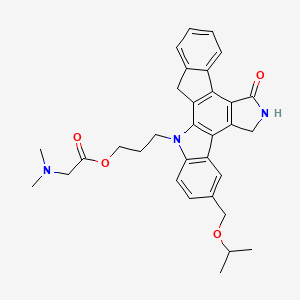

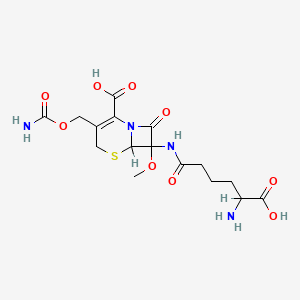

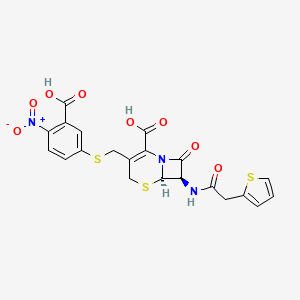

Caroverine hydrochloride is a muscle-relaxing drug primarily used to relieve spasms in smooth muscles, such as those found in the intestines, arteries, and other organs. It is also used to treat conditions like tinnitus and cerebrovascular diseases . Chemically, caroverine hydrochloride is a quinoxaline derivative and functions as a nonspecific calcium channel blocker and an antagonist of both NMDA and non-NMDA glutamate receptors .

Wissenschaftliche Forschungsanwendungen

Caroverin-Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität von Chinoxalinderivaten verwendet.

Biologie: this compound wird auf seine Auswirkungen auf Kalziumkanäle und Glutamatrezeptoren in Zellmodellen untersucht.

Medizin: Es wird in der klinischen Forschung zur Behandlung von Erkrankungen wie Tinnitus, Muskelspasmen und zerebrovaskulären Erkrankungen eingesetzt

Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente verwendet, die auf Kalziumkanäle und Glutamatrezeptoren abzielen

5. Wirkmechanismus

This compound-Hydrochlorid entfaltet seine Wirkung durch Blockierung von Kalziumkanälen und Antagonisierung von NMDA- und Nicht-NMDA-Glutamatrezeptoren. Diese Wirkung reduziert den Einstrom von Kalziumionen in die Zellen, wodurch die Zell-Erregbarkeit und Muskelspasmen verringert werden. Die Verbindung hat auch antioxidative Eigenschaften, die zu ihren therapeutischen Wirkungen beitragen .

Ähnliche Verbindungen:

Chinoxalin: Eine Stammverbindung von this compound, die in verschiedenen chemischen und pharmazeutischen Anwendungen eingesetzt wird.

Flupirtin: Ein nicht-opioides Analgetikum, das auch als Kalziumkanalblocker wirkt.

Memantin: Ein NMDA-Rezeptor-Antagonist, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird

Einzigartigkeit von this compound-Hydrochlorid: this compound-Hydrochlorid ist einzigartig aufgrund seiner dualen Wirkung als Kalziumkanalblocker und Glutamatrezeptor-Antagonist. Diese Kombination von Wirkungen macht es besonders effektiv bei der Behandlung von Erkrankungen wie Tinnitus und Muskelspasmen, bei denen sowohl der Kalziumeinstrom als auch die Glutamataktivität eine entscheidende Rolle spielen .

Wirkmechanismus

Target of Action

Caroverine, a quinoxaline derivative, primarily targets N-type calcium channels , AMPA receptors , and NMDA receptors . These targets play crucial roles in various physiological processes, including neurotransmission and muscle contraction.

Mode of Action

Caroverine acts as an N-type calcium channel blocker , a competitive AMPA receptor antagonist , and a non-competitive NMDA receptor antagonist . By blocking these channels and receptors, caroverine can modulate the flow of calcium ions and the action of glutamate, a key neurotransmitter in the brain .

Biochemical Pathways

It is known that caroverine’s antagonistic action on ampa and nmda receptors can influence glutamatergic signaling pathways . Additionally, its role as a calcium channel blocker can affect calcium-dependent cellular processes .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and can cross the blood-brain barrier, which is crucial for its effects on the central nervous system .

Result of Action

Caroverine’s action results in a reduction in the severity of conditions like tinnitus, smooth muscle spasms, and symptoms of alcohol and drug withdrawal . This is achieved through its modulation of calcium ion flow and glutamatergic signaling .

Biochemische Analyse

Biochemical Properties

Caroverine interacts with calcium channels and glutamate receptors in the body . As a calcium channel blocker, it inhibits the influx of calcium ions, which plays a crucial role in muscle contraction and neurotransmitter release . As an antagonist of both non-NMDA and NMDA glutamate receptors, Caroverine inhibits the action of glutamate, a major excitatory neurotransmitter in the central nervous system .

Cellular Effects

Caroverine influences cell function by modulating the activity of calcium channels and glutamate receptors . By blocking calcium channels, it can affect muscle contraction, neurotransmitter release, and various cellular processes dependent on calcium signaling . By antagonizing glutamate receptors, Caroverine can modulate neuronal excitability and synaptic transmission .

Molecular Mechanism

Caroverine exerts its effects at the molecular level primarily through its interactions with calcium channels and glutamate receptors . As a calcium channel blocker, it binds to these channels and inhibits the influx of calcium ions . As an antagonist of glutamate receptors, it binds to these receptors and inhibits the action of glutamate .

Temporal Effects in Laboratory Settings

It is known that the effects of Caroverine can vary over time depending on the dosage and the specific biochemical and cellular processes being affected .

Dosage Effects in Animal Models

The effects of Caroverine can vary with different dosages in animal models

Metabolic Pathways

Given its known interactions with calcium channels and glutamate receptors, it is likely that Caroverine is involved in pathways related to calcium signaling and glutamate neurotransmission .

Transport and Distribution

Given its known biochemical properties, it is likely that Caroverine can cross cell membranes and distribute throughout various tissues in the body .

Subcellular Localization

Given its known interactions with calcium channels and glutamate receptors, it is likely that Caroverine localizes to areas of the cell where these proteins are present .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Caroverin-Hydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die Chinoxalinderivate beinhalten. Die Synthese beinhaltet typischerweise die Reaktion von 2-Chlorchinoxalin mit 4-Methoxybenzylamin unter kontrollierten Bedingungen, um das Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Diethylaminoethylchlorid umgesetzt, um this compound zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound-Hydrochlorid beinhaltet die großtechnische Synthese unter Verwendung der gleichen chemischen Reaktionen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess beinhaltet strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Caroverin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Chinoxalin-N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Chinoxalinring, um verschiedene Derivate zu bilden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Amine

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen Chinoxalin-N-Oxid-Derivate, Amin-Derivate und verschiedene substituierte Chinoxalinverbindungen .

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: A parent compound of caroverine, used in various chemical and pharmaceutical applications.

Flupirtine: A non-opioid analgesic that also acts as a calcium channel blocker.

Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease

Uniqueness of Caroverine Hydrochloride: Caroverine hydrochloride is unique due to its dual action as a calcium channel blocker and glutamate receptor antagonist. This combination of actions makes it particularly effective in treating conditions like tinnitus and muscle spasms, where both calcium influx and glutamate activity play crucial roles .

Eigenschaften

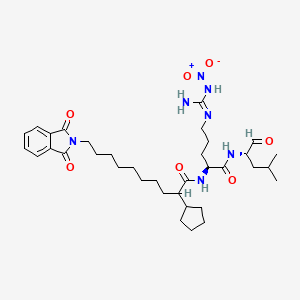

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNWTJUIMRLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23465-76-1 (Parent) | |

| Record name | Caroverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20971127 | |

| Record name | Caroverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-05-5, 23465-76-1 | |

| Record name | Caroverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caroverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caroverine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAROVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

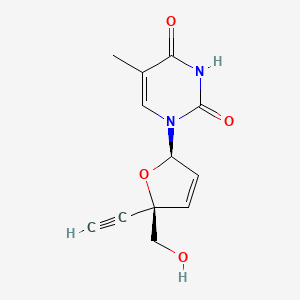

![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)

![[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride](/img/structure/B1668383.png)